4-Chloro-1-(2-methoxy-2-methylpropyl)-1H-pyrazol-3-amine 4-Chloro-1-(2-methoxy-2-methylpropyl)-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17856404
InChI: InChI=1S/C8H14ClN3O/c1-8(2,13-3)5-12-4-6(9)7(10)11-12/h4H,5H2,1-3H3,(H2,10,11)
SMILES:
Molecular Formula: C8H14ClN3O
Molecular Weight: 203.67 g/mol

4-Chloro-1-(2-methoxy-2-methylpropyl)-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC17856404

Molecular Formula: C8H14ClN3O

Molecular Weight: 203.67 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-1-(2-methoxy-2-methylpropyl)-1H-pyrazol-3-amine -

Specification

Molecular Formula C8H14ClN3O
Molecular Weight 203.67 g/mol
IUPAC Name 4-chloro-1-(2-methoxy-2-methylpropyl)pyrazol-3-amine
Standard InChI InChI=1S/C8H14ClN3O/c1-8(2,13-3)5-12-4-6(9)7(10)11-12/h4H,5H2,1-3H3,(H2,10,11)
Standard InChI Key MAHFHJWOXOADAZ-UHFFFAOYSA-N
Canonical SMILES CC(C)(CN1C=C(C(=N1)N)Cl)OC

Introduction

4-Chloro-1-(2-methoxy-2-methylpropyl)-1H-pyrazol-3-amine is a chemical compound with the molecular formula C₈H₁₄ClN₃O and a molecular weight of approximately 203.67 g/mol. This compound features a pyrazole ring, which is a five-membered ring containing two adjacent nitrogen atoms, and a chloro substituent at the 4-position. The presence of a methoxy group and a branched alkyl chain contributes to its unique properties and potential applications in various fields of research .

Biological Activities and Potential Applications

Preliminary studies suggest that 4-Chloro-1-(2-methoxy-2-methylpropyl)-1H-pyrazol-3-amine exhibits notable biological activities. It has been investigated for its potential as an anti-inflammatory and analgesic agent. The compound's structure allows it to interact with biological targets, potentially influencing pathways related to pain and inflammation. Further pharmacological studies are necessary to fully elucidate its mechanisms of action and therapeutic potential.

Synthesis and Challenges

The synthesis of 4-Chloro-1-(2-methoxy-2-methylpropyl)-1H-pyrazol-3-amine typically involves multi-step synthetic routes. These methods highlight the complexity involved in synthesizing this compound while ensuring high yields and purity.

Comparison with Similar Compounds

Several compounds share structural similarities with 4-Chloro-1-(2-methoxy-2-methylpropyl)-1H-pyrazol-3-amine. A comparison highlights its uniqueness:

Compound NameCAS NumberKey Features
4-Chloro-1-methyl-1H-pyrazol-3-amine19616928Contains a methyl group instead of a branched alkyl
4-Chloro-1-(oxan-3-yl)-1H-pyrazol-3-amine1694825Features an oxane ring instead of a methoxy group
5-(4-Chlorophenyl)-1H-pyrazole1694825Contains a phenyl substituent at the 5-position

The presence of different substituents alters the compound's biological activity and physical properties, making 4-Chloro-1-(2-methoxy-2-methylpropyl)-1H-pyrazol-3-amine distinct due to its specific functional groups that enhance its potential therapeutic applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator